molecular formula C22H15ClN2OS B2800791 2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 321555-83-3

2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B2800791
M. Wt: 390.89
InChI Key: SZWITLWZUWSOPI-UHFFFAOYSA-N
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Description

“2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Chemical Properties and Synthesis

Compounds containing the thiazole ring, such as "2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide", exhibit a variety of chemical properties that make them valuable for scientific research. The synthesis of these compounds often involves the reaction of chloral with substituted anilines, leading to a range of products depending on the type of amine and reaction conditions used. For instance, the reaction between chloral and substituted anilines can yield N,N'-β,β,β-trichloroethylidene-bis-substituted anilines or N-arylaminoalcohols, depending on the solvent used (Issac & Tierney, 1996). This synthetic versatility is essential for the development of novel compounds with potential therapeutic applications.

Pharmacological Evaluation and Molecular Docking Studies

Benzofused thiazole derivatives have been explored for their antioxidant and anti-inflammatory activities. The synthesis of these compounds and their evaluation for in vitro antioxidant and anti-inflammatory activities highlight the therapeutic potential of thiazole-based structures. Some synthesized benzofused thiazole derivatives showed significant anti-inflammatory activity compared to standard references, demonstrating the relevance of thiazole compounds in designing new anti-inflammatory agents (Raut et al., 2020).

Advancements in Medicinal Chemistry

The benzothiazole nucleus is a pivotal moiety in several biologically active compounds, offering a broad spectrum of activities with less toxic effects. Research on benzothiazole derivatives, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities, underscores the importance of this scaffold in medicinal chemistry. The structure of many potent drugs incorporates the benzothiazole skeleton, reflecting its potential for future therapeutic applications (Sumit, Kumar, & Mishra, 2020).

properties

IUPAC Name

2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2OS/c23-18-14-8-7-13-17(18)21(26)25-22-24-19(15-9-3-1-4-10-15)20(27-22)16-11-5-2-6-12-16/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWITLWZUWSOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

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